

2,3-Dimethylbutanoyl chloride chemical properties

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Compound of Interest

Compound Name: **2,3-Dimethylbutanoyl chloride**

Cat. No.: **B1353893**

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An In-Depth Technical Guide to the Chemical Properties and Applications of **2,3-Dimethylbutanoyl Chloride**

This guide provides an in-depth exploration of **2,3-dimethylbutanoyl chloride** (CAS No: 51760-90-8), a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its chemical behavior, synthesis, and handling. We will dissect the molecule's unique structural features to understand its reactivity and provide robust, self-validating protocols for its use.

Core Molecular & Physical Characteristics

2,3-Dimethylbutanoyl chloride is a branched aliphatic acyl chloride. Its structure, featuring methyl groups at both the alpha and beta positions, imparts significant steric bulk around the reactive carbonyl center. This fundamental feature is the primary determinant of its reactivity profile, distinguishing it from linear or less-branched analogues.

Identifiers and Formula

Property	Value	Source
IUPAC Name	2,3-dimethylbutanoyl chloride	[1]
CAS Number	51760-90-8	[1]
Molecular Formula	C ₆ H ₁₁ ClO	[1]
Molecular Weight	134.60 g/mol	[1]
Canonical SMILES	CC(C)C(C)C(=O)Cl	[1]
Synonyms	Butanoyl chloride, 2,3-dimethyl-	[1]

Physical Properties

The physical properties are consistent with a molecule of its size and polarity. Lacking hydrogen bond donors, its boiling point is significantly lower than its corresponding carboxylic acid.

Property	Value (Estimated)	Source
Boiling Point	~177 °C	[2]
Density	~0.98 g/cm ³	[2]
Refractive Index	~1.425	[2]

Expert Insight: The provided boiling point is an estimate. For purification via vacuum distillation, a significantly lower boiling point is expected. Precise boiling point is pressure-dependent, a critical parameter to establish during process development.

Spectroscopic Characterization: A Validating Fingerprint

Characterization via spectroscopy is essential for confirming the identity and purity of **2,3-dimethylbutanoyl chloride**, particularly after synthesis.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency due to the electron-withdrawing effect of the chlorine atom.[3]

- Predicted C=O Stretch: A very strong, sharp absorption is predicted in the 1790-1815 cm^{-1} region.[4] This high-frequency peak is a definitive indicator of the acyl chloride functional group, clearly distinguishing it from the broader carbonyl peak of the starting carboxylic acid (~1700-1725 cm^{-1}).
- C-Cl Stretch: A moderate absorption between 650-850 cm^{-1} is expected but is often less diagnostic due to other vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule.

- ^1H NMR: The proton alpha to the carbonyl is the most deshielded aliphatic proton.
 - Predicted Chemical Shifts (CDCl_3):
 - ~2.5-2.8 ppm (m, 1H): The proton on C2 (-CH-C=O).
 - ~1.8-2.1 ppm (m, 1H): The proton on C3 (-CH(CH_3)₂).
 - ~1.1-1.3 ppm (d, 3H): The methyl group on C2.
 - ~0.9-1.1 ppm (dd, 6H): The two diastereotopic methyl groups on C3.
- ^{13}C NMR: The carbonyl carbon is highly deshielded and is a key identifier.
 - Predicted Chemical Shifts (CDCl_3):
 - ~170-175 ppm: The carbonyl carbon (C1).
 - ~50-55 ppm: The alpha-carbon (C2).

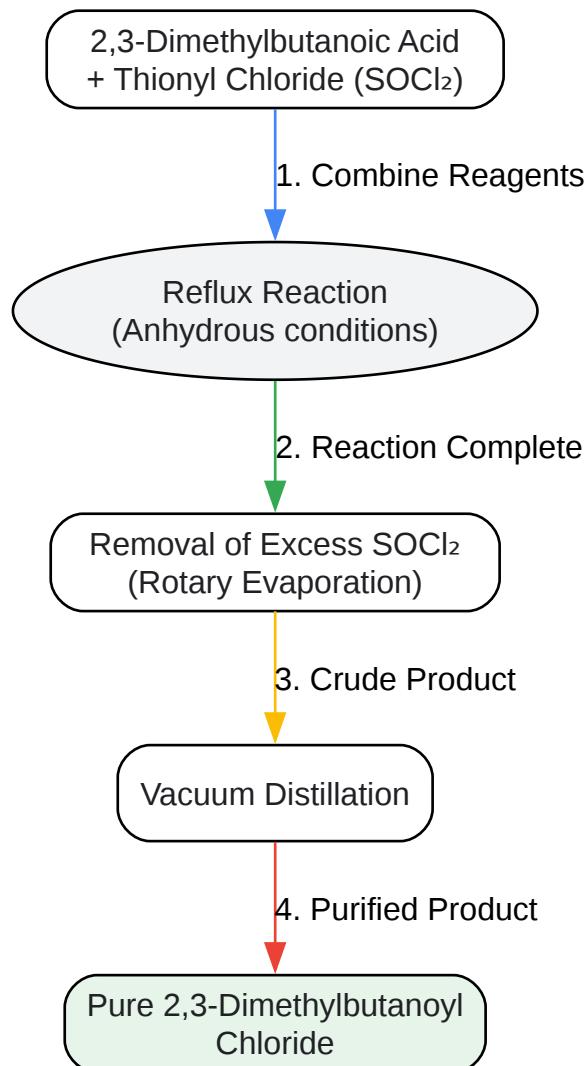
- ~30-35 ppm: The beta-carbon (C3).
- ~15-20 ppm: The four methyl carbons (C4, C5, C6).

Chemical Reactivity and Mechanistic Rationale

The chemistry of **2,3-dimethylbutanoyl chloride** is dominated by the electrophilicity of the carbonyl carbon. It undergoes nucleophilic addition-elimination reactions with a wide range of nucleophiles.[\[5\]](#)[\[6\]](#)

The Nucleophilic Addition-Elimination Mechanism

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, and (2) elimination of the chloride leaving group to regenerate the carbonyl double bond.



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